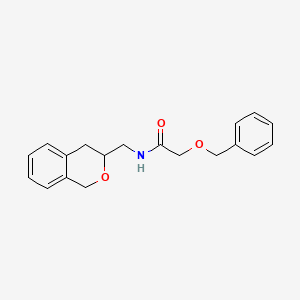
2-(benzyloxy)-N-(isochroman-3-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzyloxy)-N-(isochroman-3-ylmethyl)acetamide is an organic compound with a complex structure that includes a benzyloxy group, an isochroman ring, and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-N-(isochroman-3-ylmethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of isochroman-3-ylmethylamine with benzyloxyacetyl chloride under basic conditions to form the desired acetamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
2-(benzyloxy)-N-(isochroman-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Isochroman-3-ylmethylamine derivatives.
Substitution: Various substituted benzyloxy derivatives.
科学的研究の応用
2-(benzyloxy)-N-(isochroman-3-ylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(benzyloxy)-N-(isochroman-3-ylmethyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The isochroman ring and benzyloxy group can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
- 2-(1-oxo-isochroman-3-ylmethyl)-benzoic acid methyl ester
- 2-[(Z)-2-(1-Oxo-isochroman-3-yl)-vinyl]-benzoic acid methyl ester
- 2-[(E)-2-(1-Oxo-isochroman-3-yl)-vinyl]-benzoic acid methyl ester
Uniqueness
2-(benzyloxy)-N-(isochroman-3-ylmethyl)acetamide is unique due to the presence of both a benzyloxy group and an isochroman ring, which confer distinct chemical and biological properties. These structural features can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications.
生物活性
Overview
2-(Benzyloxy)-N-(isochroman-3-ylmethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article discusses its chemical properties, biological mechanisms, and various studies that highlight its pharmacological significance.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H17NO3
- CAS Number : 2034581-81-0
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound may exhibit effects through:
- Enzyme Inhibition : It may inhibit specific enzymes related to disease processes.
- Receptor Modulation : The compound could act as an antagonist or agonist at certain receptor sites, influencing cellular responses.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antiviral Activity : Preliminary studies suggest that derivatives of acetamides, similar to this compound, demonstrate inhibitory effects against viral RNA polymerases, which are critical in the replication of viruses such as SARS-CoV-2 .
- Anticonvulsant Properties : Some studies have explored the anticonvulsant potential of related compounds, indicating that modifications in the acetamide structure can enhance efficacy against seizures .
- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties, suggesting that this compound may also exhibit such effects.
Case Studies and Research Findings
Research findings relevant to the biological activity of this compound are summarized in the following table:
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound remains largely uncharacterized. However, studies on related compounds suggest that factors such as absorption, distribution, metabolism, and excretion (ADME) are critical for understanding its therapeutic potential.
特性
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2-phenylmethoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c21-19(14-22-12-15-6-2-1-3-7-15)20-11-18-10-16-8-4-5-9-17(16)13-23-18/h1-9,18H,10-14H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIIQZKSIKEIHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)CNC(=O)COCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














